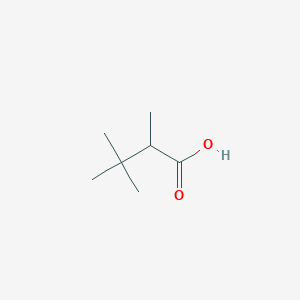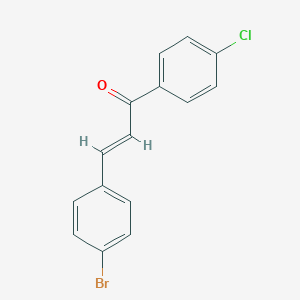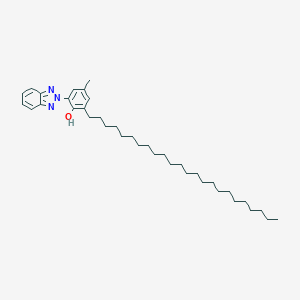
2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol, commonly known as Tinuvin 770, is a UV stabilizer used in various industrial applications. It is a highly effective additive that protects materials from the harmful effects of UV radiation. The compound is widely used in the plastic, rubber, and coating industries, as well as in the production of adhesives and sealants.
Mécanisme D'action
Tinuvin 770 works by absorbing UV radiation and converting it into less harmful energy. The compound acts as a shield, preventing UV radiation from reaching the material it is protecting. This mechanism of action makes Tinuvin 770 an effective UV stabilizer for a wide range of materials.
Effets Biochimiques Et Physiologiques
Tinuvin 770 is not intended for use in drug formulations, and as such, there is limited information available on its biochemical and physiological effects. However, studies have shown that the compound is biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tinuvin 770 is its high effectiveness as a UV stabilizer. The compound is also easy to use and has a long shelf life. However, its use is limited to industrial applications, and it may not be suitable for all materials. Additionally, the synthesis of Tinuvin 770 is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Tinuvin 770. One area of interest is the development of more efficient synthesis methods. Another area of research is the potential use of Tinuvin 770 in the preservation of cultural heritage materials. Additionally, there is a need for further studies on the biodegradability and environmental impact of the compound.
Conclusion:
Tinuvin 770 is a highly effective UV stabilizer used in various industrial applications. Its mechanism of action involves absorbing UV radiation and converting it into less harmful energy. The compound has been extensively studied for its UV stabilizing properties and has been found to be highly effective in protecting various materials from UV radiation. While its use is limited to industrial applications, there are several future directions for research on Tinuvin 770, including the development of more efficient synthesis methods and the potential use of the compound in the preservation of cultural heritage materials.
Applications De Recherche Scientifique
Tinuvin 770 has been extensively studied for its UV stabilizing properties. It has been found to be highly effective in protecting various materials from UV radiation, including plastics, rubber, and coatings. The compound has also been studied for its potential use in the preservation of cultural heritage materials, such as paintings and sculptures.
Propriétés
Numéro CAS |
104487-30-1 |
|---|---|
Nom du produit |
2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol |
Formule moléculaire |
C37H59N3O |
Poids moléculaire |
561.9 g/mol |
Nom IUPAC |
2-(benzotriazol-2-yl)-4-methyl-6-tetracosylphenol |
InChI |
InChI=1S/C37H59N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-32(2)31-36(37(33)41)40-38-34-28-25-26-29-35(34)39-40/h25-26,28-31,41H,3-24,27H2,1-2H3 |
Clé InChI |
KEGYWMCBTWLUME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

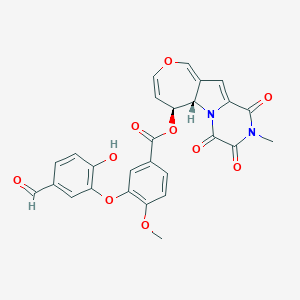
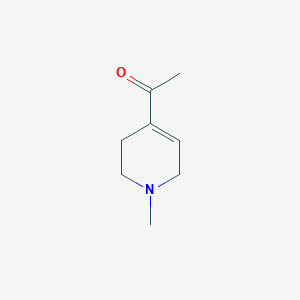
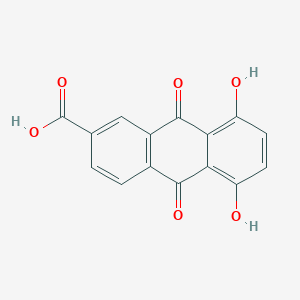
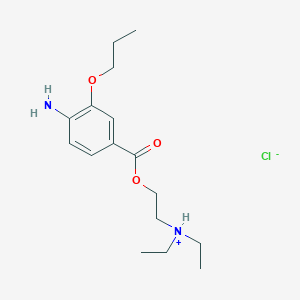
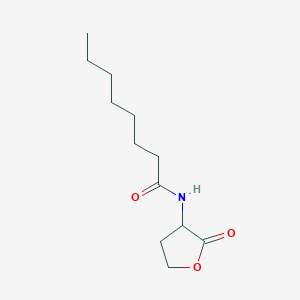
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)


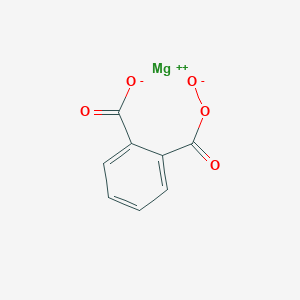

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
